Cas no 2227739-15-1 (rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid)

Technical Introduction: rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid is a chiral cyclopropane derivative featuring a 4-chlorothiophene substituent, offering a structurally constrained scaffold with potential utility in medicinal chemistry and agrochemical research. The cyclopropane ring enhances rigidity, while the chlorothiophene moiety provides a reactive handle for further functionalization. Its stereochemical complexity (rac-1R,2R) makes it valuable for studying enantioselective interactions or as a synthetic intermediate. The carboxylic acid group allows for straightforward derivatization, enabling applications in ligand design or prodrug development. This compound’s balanced lipophilicity and modular structure make it a versatile building block for targeted molecular synthesis.
rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid structure
2227739-15-1 structure
商品名:rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
CAS番号:2227739-15-1
MF:C8H7ClO2S
メガワット:202.657980203629
CID:6000018
PubChem ID:165837586

rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
    • 2227739-15-1
    • EN300-1992674
    • インチ: 1S/C8H7ClO2S/c9-4-1-7(12-3-4)5-2-6(5)8(10)11/h1,3,5-6H,2H2,(H,10,11)/t5-,6-/m1/s1
    • InChIKey: GKSBXKBABIWWGP-PHDIDXHHSA-N
    • ほほえんだ: ClC1=CSC(=C1)[C@@H]1C[C@H]1C(=O)O

計算された属性

  • せいみつぶんしりょう: 201.9855283g/mol
  • どういたいしつりょう: 201.9855283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 12
  • 回転可能化学結合数: 2
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 65.5Ų

rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1992674-0.1g
rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227739-15-1
0.1g
$993.0 2023-09-16
Enamine
EN300-1992674-2.5g
rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227739-15-1
2.5g
$2211.0 2023-09-16
Enamine
EN300-1992674-1.0g
rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227739-15-1
1g
$1543.0 2023-05-31
Enamine
EN300-1992674-10.0g
rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227739-15-1
10g
$6635.0 2023-05-31
Enamine
EN300-1992674-0.05g
rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227739-15-1
0.05g
$948.0 2023-09-16
Enamine
EN300-1992674-5.0g
rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227739-15-1
5g
$4475.0 2023-05-31
Enamine
EN300-1992674-0.25g
rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227739-15-1
0.25g
$1038.0 2023-09-16
Enamine
EN300-1992674-5g
rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227739-15-1
5g
$3273.0 2023-09-16
Enamine
EN300-1992674-0.5g
rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227739-15-1
0.5g
$1084.0 2023-09-16
Enamine
EN300-1992674-1g
rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid
2227739-15-1
1g
$1129.0 2023-09-16

rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid 関連文献

rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acidに関する追加情報

Rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid (CAS No. 2227739-15-1): A Comprehensive Overview

Rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid, identified by its unique CAS No. 2227739-15-1, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule, characterized by its cyclopropane ring and thiophene substituent, has garnered attention due to its structural complexity and potential biological activity. The cyclopropane moiety is a key feature, known for its rigid three-membered ring that can influence the conformation and reactivity of the molecule. The presence of a 4-chlorothiophen-2-yl group further enhances its chemical diversity, making it a valuable scaffold for drug discovery and development.

The compound's stereochemistry, specifically the (1R,2R) configuration, is another critical aspect that contributes to its unique properties. Stereoisomers can exhibit vastly different biological activities, and the precise arrangement of atoms in this molecule is likely to play a crucial role in its interactions with biological targets. This stereochemical purity makes it an attractive candidate for further investigation in synthetic chemistry and pharmacology.

In recent years, there has been growing interest in heterocyclic compounds as pharmacophores due to their diverse biological activities and favorable pharmacokinetic properties. Thiophene derivatives, in particular, have been extensively studied for their roles in various therapeutic areas, including anti-inflammatory, antimicrobial, and anticancer applications. The incorporation of a cyclopropane ring into a thiophene-based structure can lead to novel molecular interactions that may not be observed with other scaffolds. This combination has the potential to yield compounds with enhanced efficacy and reduced side effects.

One of the most compelling aspects of Rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid is its potential as a building block for more complex drug candidates. The cyclopropane ring can serve as a rigid template that helps to orient functional groups in a specific manner relative to biological targets. This rigidity can improve binding affinity and selectivity. Additionally, the 4-chlorothiophen-2-yl group provides opportunities for further derivatization, allowing chemists to explore a wide range of chemical modifications while retaining the core structural features that may be responsible for biological activity.

Recent studies have highlighted the importance of cyclopropane-containing molecules in medicinal chemistry. For instance, compounds with cyclopropane motifs have been shown to interact with enzymes and receptors in unique ways due to the strain inherent in the three-membered ring. This strain can be exploited to induce conformational changes in biological targets, leading to altered activity profiles. Rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid embodies this concept, offering a promising platform for developing new therapeutic agents.

The thiophene ring itself is known for its ability to participate in various non-covalent interactions, such as π-stacking and hydrogen bonding. These interactions are crucial for determining the binding mode of a drug molecule to its target. By integrating a thiophene moiety with a cyclopropane group, Rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid may exhibit unique binding characteristics that could be exploited for therapeutic purposes. For example, it might interact with proteins or nucleic acids in ways that other molecules cannot, providing a novel mechanism of action.

In the context of drug discovery, the synthesis of Rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid represents an important step forward in accessing structurally diverse libraries of compounds. High-throughput screening (HTS) campaigns often rely on such libraries to identify hits with promising biological activity. Once hits are identified, medicinal chemists can use techniques like structure-activity relationship (SAR) studies to optimize these hits into lead compounds. The availability of Rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid could facilitate such efforts by providing a starting point for further development.

From a computational chemistry perspective, understanding the properties of Rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid requires sophisticated modeling techniques. Quantum mechanical calculations can provide insights into its electronic structure and reactivity, while molecular dynamics simulations can help elucidate its conformational landscape. These computational approaches are increasingly used in drug discovery to predict how a molecule will behave in different environments and how it might interact with biological targets.

The potential applications of Rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid extend beyond traditional pharmaceuticals. It could also find utility in agrochemicals or materials science, where similar heterocyclic compounds have demonstrated interesting properties. For example, some thiophene derivatives exhibit photophysical characteristics that make them suitable for use as dyes or sensors. The unique combination of structural features in this compound may open up new avenues for exploration in these fields as well.

In conclusion, Rac-(1R,2R)-2-(4-chlorothiophen-2-yl)cyclopropane-1-carboxylic acid (CAS No. 2227739-15-1) is a compound with significant potential in pharmaceutical research and development. Its structural features—specifically the cyclopropane ring, the thiophene substituent, and its precise stereochemistry—make it an attractive candidate for further investigation. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in discovering new treatments for various diseases.

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